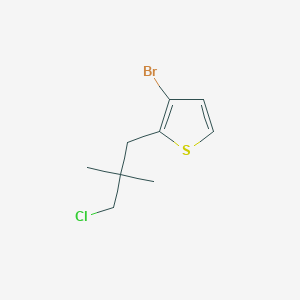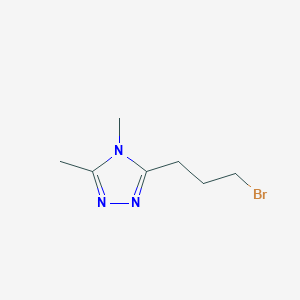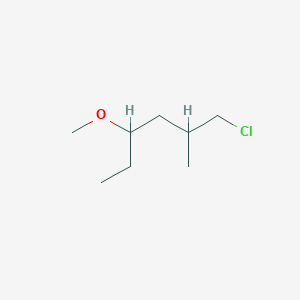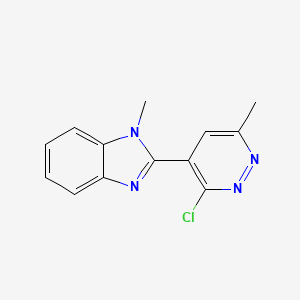
3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene is a chemical compound with the molecular formula C₉H₁₂BrClS It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene typically involves the bromination and chlorination of thiophene derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms into the thiophene ring. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated thiophenes, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The thiophene ring can also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-(3-chloro-2,2-dimethylpropyl)thiophene
- 3-Chloro-2-(3-bromo-2,2-dimethylpropyl)thiophene
- 2,3-Dibromo-5-chlorothiophene
Uniqueness
3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H12BrClS |
|---|---|
Poids moléculaire |
267.61 g/mol |
Nom IUPAC |
3-bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12BrClS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4H,5-6H2,1-2H3 |
Clé InChI |
CGONHHRMSLDKPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=CS1)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
![3-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13204132.png)

![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
![([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene](/img/structure/B13204159.png)


![Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13204173.png)
![1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)
